molecular formula C11H11NO2 B010254 7-Methoxy-2-methylquinolin-4-ol CAS No. 103624-90-4

7-Methoxy-2-methylquinolin-4-ol

Cat. No. B010254
M. Wt: 189.21 g/mol
InChI Key: VXLZVELXYBOECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 7-Methoxy-2-methylquinolin-4-ol and related compounds involves several key steps, including cyclization, nitrification, and chlorination, starting from basic aniline derivatives. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline showcases a method involving cyclization, nitrification, and chlorination with an overall yield of 85%, indicating the efficiency of this synthetic route for producing quinoline derivatives (Zhao et al., 2017).

Molecular Structure Analysis

The molecular structure of 7-Methoxy-2-methylquinolin-4-ol and its derivatives can be elucidated using techniques such as NMR, MS, and X-ray crystallography. These studies provide detailed insights into the compound's framework and the interactions that may contribute to its biological activity. For example, a study on the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate provides crystallographic evidence of the structure, highlighting the presence of strong intramolecular hydrogen bonding (Kovalenko et al., 2019).

Chemical Reactions and Properties

7-Methoxy-2-methylquinolin-4-ol participates in various chemical reactions, contributing to its versatility in synthetic chemistry. The compound's reactivity is exploited in synthesizing complex molecules, including potential pharmaceuticals. For instance, its involvement in the synthesis of quinoline proton sponges demonstrates its utility in creating compounds with unique chemical properties, such as the ability to act as proton sponges (Dyablo et al., 2015).

Scientific Research Applications

  • Inflammatory Bowel Diseases : N-Methylisosalsoline, an isoquinoline alkaloid related to 7-Methoxy-2-methylquinolin-4-ol, isolated from Hammada scoparia leaves, shows potential as a therapeutic agent for inflammatory bowel diseases (Jarraya et al., 2008).

  • Synthetic Routes for Medicinal Compounds : An improved synthetic route for 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, which is crucial for the synthesis of -benzamido TACE inhibitors, was developed, offering a cost-effective and efficient method (Xing, 2009).

  • Leishmaniasis Treatment : Lepidines, including derivatives of 7-Methoxy-2-methylquinolin-4-ol, have shown significant efficacy as chemotherapeutic agents against leishmaniasis (Kinnamon et al., 1980).

  • Cancer Treatment : Some derivatives exhibit PARP inhibitory activity, suggesting their potential in cancer treatment clinical trials (Griffin et al., 1998).

  • Antidepressant Effects : One compound showed involvement in the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway, indicating potential antidepressant effects (Dhir & Kulkarni, 2011).

  • Antibacterial Activity : Certain 4-amino-8-methylquinolines with hydroxy substitutions exhibit antibacterial activity against Gram-positive and Gram-negative bacteria (Meyer et al., 2001).

  • Tumor-Vascular Disruption : A novel class of tubulin-binding tumor-vascular disrupting agents has been identified in this compound's analogues, inhibiting tumor growth and targeting established blood vessels in tumors (Cui et al., 2017).

  • Cardiovascular Effects : Isoquinolines, including derivatives, impact blood pressure, respiration, and smooth muscle, with modifications influencing these effects (Fassett & Hjort, 1938).

properties

IUPAC Name

7-methoxy-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-11(13)9-4-3-8(14-2)6-10(9)12-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLZVELXYBOECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401231
Record name 7-Methoxy-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2-methylquinolin-4-ol

CAS RN

58596-43-3, 103624-90-4
Record name 7-Methoxy-2-methyl-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58596-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-2-methyl-4-quinolinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-2-methylquinolin-4-ol
Reactant of Route 2
Reactant of Route 2
7-Methoxy-2-methylquinolin-4-ol
Reactant of Route 3
Reactant of Route 3
7-Methoxy-2-methylquinolin-4-ol
Reactant of Route 4
Reactant of Route 4
7-Methoxy-2-methylquinolin-4-ol
Reactant of Route 5
Reactant of Route 5
7-Methoxy-2-methylquinolin-4-ol
Reactant of Route 6
7-Methoxy-2-methylquinolin-4-ol

Citations

For This Compound
2
Citations
ALK Hennig, D Deodato, N Asad… - The Journal of …, 2019 - ACS Publications
Photoremovable protecting groups (PPGs) are powerful tools for physiological studies, harnessing light as an on/off switch to provide tight spatio-temporal control over the release of …
Number of citations: 28 pubs.acs.org
W Xu, J Liu, Z Ding, J Fu, F Evrendilek, W Xie… - Science of the Total …, 2022 - Elsevier
Given the COVID-19 epidemic, the quantity of hazardous medical wastes has risen unprecedentedly. This study characterized and verified the pyrolysis mechanisms and volatiles …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.